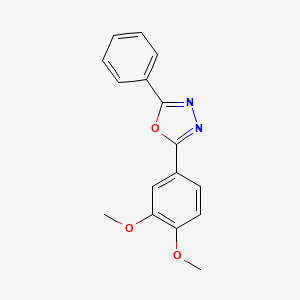![molecular formula C14H13ClN2O4S B5822871 N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)
N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide, commonly known as SN-38, is a potent antineoplastic agent that has been extensively studied for its potential use in cancer treatment. SN-38 is a derivative of irinotecan, a chemotherapy drug used in the treatment of various types of cancer.
作用機序
SN-38 inhibits topoisomerase I by binding to the enzyme and preventing it from releasing the DNA strand it has cut. This results in the formation of a stable DNA-topoisomerase I complex, which leads to DNA damage and cell death. SN-38 is particularly effective against rapidly dividing cells, such as cancer cells, as they are more reliant on topoisomerase I for DNA replication and repair.
Biochemical and Physiological Effects
SN-38 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, SN-38 has been shown to enhance the immune response against cancer cells, which can help to prevent the development of resistance to chemotherapy.
実験室実験の利点と制限
SN-38 has several advantages for lab experiments. It is a highly potent and selective inhibitor of topoisomerase I, which makes it an ideal tool for studying the role of this enzyme in cancer. Additionally, SN-38 is stable and can be easily synthesized, which makes it readily available for use in experiments.
However, there are also some limitations to using SN-38 in lab experiments. It is highly toxic and requires careful handling to prevent exposure to researchers. Additionally, SN-38 is not effective against all types of cancer, which limits its usefulness in certain experiments.
将来の方向性
There are several future directions for research on SN-38. One area of interest is the development of new delivery methods for SN-38, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Another area of interest is the development of combination therapies that include SN-38, which could improve its effectiveness against certain types of cancer. Finally, there is interest in studying the role of SN-38 in cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
合成法
SN-38 is synthesized by the hydrolysis of irinotecan, which is a prodrug that is converted to SN-38 in the liver. The hydrolysis of irinotecan is catalyzed by the enzyme carboxylesterase, which converts irinotecan to SN-38. SN-38 is then conjugated to glucuronic acid in the liver, which renders it inactive. However, SN-38 can be reactivated by the enzyme beta-glucuronidase, which is present in some cancer cells.
科学的研究の応用
SN-38 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, and ovarian cancer. SN-38 works by inhibiting topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, SN-38 prevents cancer cells from dividing and growing.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-12-3-1-2-11(10-12)8-9-16-22(20,21)14-6-4-13(5-7-14)17(18)19/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXQHGCSABWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)
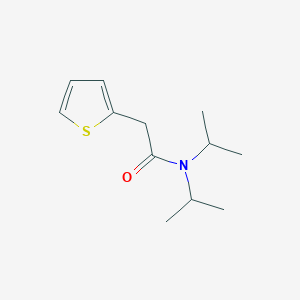
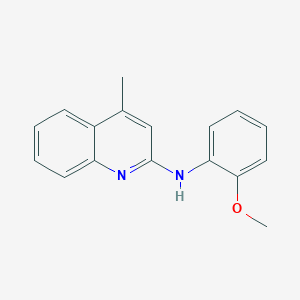
![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)
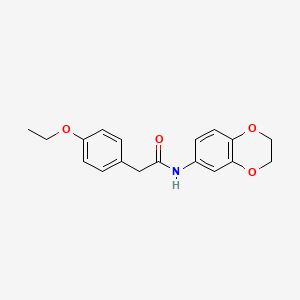
![N,N-dimethyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5822865.png)
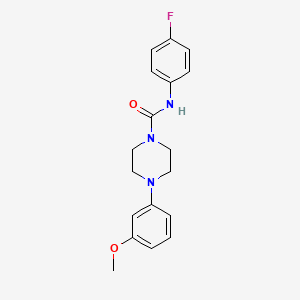
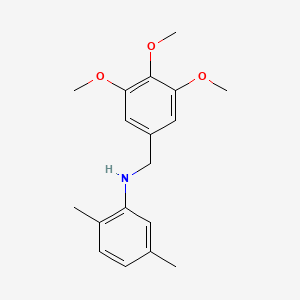
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
